molecular formula C7H14O3 B2402363 2-(Methoxymethyl)-2-methylbutanoic acid CAS No. 1564840-29-4

2-(Methoxymethyl)-2-methylbutanoic acid

Cat. No. B2402363
CAS RN: 1564840-29-4
M. Wt: 146.186
InChI Key: GXDBWNMLCCWLRM-UHFFFAOYSA-N
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Description

The compound “2-(Methoxymethyl)-2-methylbutanoic acid” is an organic compound. It contains a carboxylic acid group (-COOH), a methoxymethyl group (-OCH2-), and a methyl group (-CH3). The presence of these functional groups could influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of “2-(Methoxymethyl)-2-methylbutanoic acid” would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxymethyl and carboxylic acid groups could result in interesting structural features .


Chemical Reactions Analysis

The reactivity of “2-(Methoxymethyl)-2-methylbutanoic acid” would be influenced by its functional groups. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation . The methoxymethyl group might also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methoxymethyl)-2-methylbutanoic acid” would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Application in Wine Aroma Analysis

Gracia-Moreno, Lopez, and Ferreira (2015) developed a method for quantifying certain hydroxy acids, including 2-hydroxy-2-methylbutanoic acid (2OH2MB), in wines and other alcoholic beverages. This study is significant as it was the first to specifically examine these acids in wine, revealing their potential impact on sensory properties, such as aroma (Gracia-Moreno, Lopez, & Ferreira, 2015).

Synthesis in Pharmacological Applications

Andrushko et al. (2008) described the enantioselective hydrogenation of a compound to produce a key intermediate in synthesizing Aliskiren, a renin inhibitor. This process involved a variant of 2-methylbutanoic acid, highlighting its role in pharmaceutical synthesis (Andrushko et al., 2008).

Use in Polymer Research

Tsuji and Hayakawa (2014) reported the formation of a hetero-stereocomplex between biodegradable poly(2-hydroxyalkanoic acid)s with different chemical structures, including variants of 2-methylbutanoic acid. This research provides insights into creating biodegradable materials with diverse physical properties and biodegradability (Tsuji & Hayakawa, 2014).

Exploration in Food Chemistry

In food chemistry, Greene, Sanders, and Drake (2008) studied the volatile compounds contributing to a fruity fermented off-flavor in peanuts. Their findings highlighted the importance of certain esters, including derivatives of 3-methylbutanoic acid, in understanding the sensory characteristics of food (Greene, Sanders, & Drake, 2008).

Chemical Analysis Techniques

Matheis, Granvogl, and Schieberle (2016) developed a method for quantifying and analyzing the enantiomeric distribution of aroma compounds formed by the Ehrlich degradation of l-isoleucine in fermented foods. This process involves compounds like 2-methylbutanoic acid, essential for understanding the flavor profiles of various foods (Matheis, Granvogl, & Schieberle, 2016).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for a chemical compound. If this compound were to act as a drug or a catalyst, for example, its mechanism of action would depend on how it interacts with its target .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its reactivity, toxicity, and physical properties. Without specific data, it’s difficult to assess the safety and hazards of “2-(Methoxymethyl)-2-methylbutanoic acid”. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “2-(Methoxymethyl)-2-methylbutanoic acid” would depend on its potential applications. These could be in fields as diverse as materials science, pharmaceuticals, or chemical synthesis, depending on the compound’s properties and reactivity .

properties

IUPAC Name

2-(methoxymethyl)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-7(2,5-10-3)6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDBWNMLCCWLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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